iKIX1

Antifungal resistance Protein-protein interaction Transcriptional regulation

iKIX1 is not a conventional antifungal—it is a first-in-class resistance modulator that disrupts the Pdr1-Gal11A/Med15 KIX protein-protein interaction, the molecular driver of multidrug resistance in Candida glabrata. Unlike azoles that target ergosterol biosynthesis, iKIX1 blocks the transcriptional activation of drug efflux pumps (CgCDR1, CgCDR2, CgYOR1), re-sensitizing even gain-of-function PDR1 mutants to fluconazole and ketoconazole. The thiourea moiety is pharmacologically essential; oxygen substitution abolishes activity. At 20 µM combined with azoles, it reduces resistant strain growth by ~50% in vitro and lowers kidney fungal burden >1 log10 CFU/g in murine models. This compound is ideal for SAR campaigns, resistance mechanism studies, and translational combination therapy research. Choose iKIX1 for validated, mechanism-specific reversal of antifungal resistance.

Molecular Formula C10H8Cl2N4OS
Molecular Weight 303.17 g/mol
Cat. No. B10769935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiKIX1
Molecular FormulaC10H8Cl2N4OS
Molecular Weight303.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl
InChIInChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18)
InChIKeyXKQJVBSDCOCZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide (iKIX1) for Antifungal Drug Resistance Reversal Research


2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide, also known as iKIX1 (CAS 656222-54-7), is a synthetic small-molecule inhibitor of the protein-protein interaction between the Pdr1 transcription factor and the Gal11A/Med15 KIX domain in the pathogenic yeast Candida glabrata [1]. It belongs to the chemical class of acylhydrazine-1-carbothioamides and functions by disrupting activator-Mediator interactions, thereby reversing Pdr1-mediated multidrug resistance to azole antifungals [2]. Unlike direct antifungal agents that inhibit fungal growth, iKIX1 is a resistance modulator that re-sensitizes drug-resistant C. glabrata strains to clinically relevant azoles both in vitro and in animal infection models [3].

Critical Differentiation: Why 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide Cannot Be Replaced by Standard Azoles or Other Antifungal Chemotypes


Generic substitution of 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide (iKIX1) with conventional azole antifungals (e.g., fluconazole, ketoconazole) or with simple cyanoacetamide derivatives is scientifically invalid for antifungal resistance reversal applications. iKIX1 acts via a fundamentally distinct mechanism: it does not inhibit ergosterol biosynthesis directly like azoles, but instead blocks the Pdr1-Gal11A KIX protein-protein interaction that drives multidrug resistance in Candida glabrata [1]. Simple cyanoacetamide analogs lacking the thiourea moiety are inactive against this target; studies confirm that replacement of the sulfur atom in the thiourea group with oxygen abolishes all inhibitory activity [2]. Furthermore, iKIX1 alone does not exhibit fungicidal or fungistatic activity at concentrations that reverse resistance, underscoring its unique role as a chemo-sensitizing agent rather than a standalone antifungal . Thus, substituting iKIX1 with other antifungal classes or structurally simplified analogs in resistance reversal research will yield negative results and waste experimental resources.

Quantitative Evidence for 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide (iKIX1) Selection Over Analogs and Alternatives


Target Engagement: Pdr1-Gal11A KIX Interaction Inhibition Potency and Binding Affinity

iKIX1 directly inhibits the interaction between the CgPdr1 activation domain and the CgGal11A KIX domain. In a fluorescence polarization (FP) competition assay, iKIX1 displaced the CgPdr1 AD30 peptide from the CgGal11A KIX domain with an IC50 of 190.2 µM, and detailed binding studies revealed an apparent inhibition constant (Ki) of 18 µM [1]. The intrinsic binding affinity (Kd) of the CgPdr1 activation domain for the CgGal11A KIX domain was determined to be 319.7 nM [1]. This quantifies the target engagement that underlies the compound's unique resistance-reversal mechanism.

Antifungal resistance Protein-protein interaction Transcriptional regulation

Functional Resistance Reversal: Restoration of Azole Susceptibility in Drug-Resistant C. glabrata

iKIX1 re-sensitizes azole-resistant C. glabrata isolates to fluconazole and ketoconazole. In vitro, the addition of iKIX1 (20 µM) to ketoconazole (5 µM) reduced the growth of a gain-of-function PDR1 mutant strain (CgPDR1^GOF) by approximately 50% compared to ketoconazole alone [1]. In a disseminated infection mouse model, iKIX1 (100 mg/kg) combined with fluconazole reduced fungal burden in the kidney by >1 log10 CFU/g compared to fluconazole monotherapy against an azole-resistant clinical isolate .

Antifungal susceptibility testing Drug resistance reversal Candida glabrata

Mechanistic Specificity: Thiourea Moiety Is Essential for Activity

Structure-activity relationship (SAR) studies based on iKIX1 as the lead compound demonstrated that the thiourea moiety is indispensable for anti-C. glabrata activity. A series of 19 hydrazinecarbothioamide derivatives were synthesized; replacement of the sulfur atom in the thiourea group with oxygen resulted in a complete loss of antifungal activity against C. glabrata [1]. The baseline activity of iKIX1 against C. glabrata in this study was reported as MIC50 = 1 µg/mL [1].

Structure-activity relationship Thiourea Antifungal lead optimization

Solubility and Formulation Parameters for Reproducible In Vitro and In Vivo Studies

For consistent experimental outcomes, iKIX1 requires specific solvent handling. The compound is soluble in DMSO at concentrations up to 61 mg/mL (201.2 mM) and in ethanol at 1 mg/mL, but is insoluble in water . In pH 7.4 PBS buffer, the compound demonstrates stability with minimal degradation over 24 hours when assessed by LC-MS/MS at 100 µM [1].

Solubility DMSO In vivo formulation

Off-Target Interaction: Lack of Synergy with Echinocandins

In contrast to the strong synergy observed with azoles, iKIX1 does not synergize with the echinocandin class of antifungals (e.g., micafungin). A Tn-seq study in C. glabrata revealed that while Gal11 is necessary for Pdr1-mediated effects, iKIX1 failed to synergize with micafungin due to off-target antagonistic effects [1]. This highlights the pathway-specific nature of iKIX1's activity.

Echinocandin Drug interaction Combination therapy

Optimal Application Scenarios for 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide (iKIX1) in Antifungal Research


Reversal of Azole Resistance in Candida glabrata Clinical Isolates

Use iKIX1 as a chemical probe to re-sensitize azole-resistant C. glabrata strains (including those harboring gain-of-function PDR1 mutations) to fluconazole or ketoconazole. As shown in Section 3 Evidence Item 2, combining iKIX1 (20 µM) with ketoconazole (5 µM) reduces growth of resistant strains by ~50% in vitro, and combination therapy in murine models reduces kidney fungal burden by >1 log10 CFU/g [1]. This application is ideal for investigating mechanisms of Pdr1-mediated multidrug resistance and for screening novel antifungal compounds that may act synergistically with iKIX1.

Structure-Activity Relationship (SAR) Studies Targeting the Pdr1-KIX PPI Interface

Employ iKIX1 as the reference lead compound in SAR campaigns aimed at developing improved Pdr1-KIX inhibitors. The thiourea moiety is confirmed to be essential for activity (Section 3 Evidence Item 3), and the binding parameters (IC50 = 190.2 µM; Ki = 18 µM; Kd of AD-KIX = 319.7 nM) provide a quantitative benchmark [1]. This compound serves as the validated starting point for medicinal chemistry optimization, particularly for modifications to the phenyl ring and cyanoacetamide portion.

In Vivo Proof-of-Concept Studies for Adjunctive Antifungal Therapy

Utilize iKIX1 in animal models of disseminated or urinary tract C. glabrata infection to demonstrate the therapeutic potential of targeting transcriptional resistance mechanisms. The established dosing regimen of 100 mg/kg (i.p. or oral) in combination with fluconazole provides a validated protocol . This scenario is critical for translational research focused on overcoming clinical antifungal resistance.

Mechanistic Studies of Gal11/Med15 Recruitment and Transcriptional Activation in Fungi

Apply iKIX1 as a specific chemical tool to dissect the role of Gal11/Med15 in Pdr1-mediated transcriptional activation. Chromatin immunoprecipitation (ChIP) assays have demonstrated that iKIX1 (20 µM) abrogates ketoconazole-induced recruitment of Gal11/Med15 to the promoters of Pdr1 target genes (PDR5 and SNQ2) [1]. This application is essential for basic research into fungal gene regulation and the development of novel antifungal targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for iKIX1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.